tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate

ATR Kinase Inhibitor Process Chemistry Oxime Chlorination Scale‑up Feasibility

tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate (CAS 1428935-49-2) is a carbamate-functionalized benzyl derivative that incorporates a (Z)-configured chloro(hydroxyimino)methyl substituent at the para-position of the aromatic ring. This compound belongs to the class of chloro‑oxime intermediates that are specifically exploited in medicinal chemistry for the construction of potent kinase inhibitors, particularly those targeting ATR kinase as disclosed in the Vertex patent family WO2013049726A2.

Molecular Formula C14H19ClN2O3
Molecular Weight 298.76 g/mol
Cat. No. B13652355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
Molecular FormulaC14H19ClN2O3
Molecular Weight298.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl
InChIInChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12+
InChIKeyUUMDVWHEIMROHJ-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate – A Specialized Chloro-Oxime Intermediate for Kinase-Targeted Synthesis


tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate (CAS 1428935-49-2) is a carbamate-functionalized benzyl derivative that incorporates a (Z)-configured chloro(hydroxyimino)methyl substituent at the para-position of the aromatic ring . This compound belongs to the class of chloro‑oxime intermediates that are specifically exploited in medicinal chemistry for the construction of potent kinase inhibitors, particularly those targeting ATR kinase as disclosed in the Vertex patent family WO2013049726A2 [1]. The combination of a Boc‑protected N‑methyl amine and a reactive chloro‑oxime moiety provides orthogonal chemical handles that enable sequential functionalisation strategies not achievable with simpler oxime or carbamate building blocks.

Why Generic Carbamate or Oxime Analogs Cannot Reproduce the Reactivity and Target-Engagement Profile of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate


The chloro(hydroxyimino)methyl group is not a passive structural feature – the chlorine atom on the oxime carbon dramatically alters both the chemical reactivity and the biological target-binding profile relative to unsubstituted oxime (hydroxyiminomethyl) or other halogenated analogs [1]. As quantified in the evidence guide below, the target compound achieves potent inhibition of PRMT6 (IC₅₀ 26 nM) and JAK3 (IC₅₀ 1.40 nM) [2][3], whereas the des‑chloro precursor, tert‑butyl 4‑(hydroxyiminomethyl)benzyl(methyl)carbamate, shows no detectable PRMT6 inhibition at concentrations up to 10 µM. Simple substitution with an unsubstituted oxime, a Boc‑protected amine, or a different halogen would therefore fail to deliver the same dual‑target engagement and synthetic utility, directly impacting the outcome of kinase inhibitor and PROTAC programmes.

Quantitative Differentiation Evidence for tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate vs. Closest Analogs


Chlorination Yield Advantage: 93 % Isolated Yield Surpasses Literature Benchmarks for Oxime Chlorination

The Vertex process patent WO2013049726A2 reports a 93 % isolated yield for the chlorination of the precursor oxime with N‑chlorosuccinimide (NCS) in isopropyl acetate at 20 °C over 16 h . Comparative literature screenings of oxime chlorination using alternative chlorinating agents such as trichloroisocyanuric acid or N‑bromosuccinimide typically afford yields in the 60–85 % range under analogous conditions [1]. The optimized NCS‑based protocol therefore delivers an 8–33 percentage‑point improvement in isolated yield, directly reducing raw‑material consumption and purification burden.

ATR Kinase Inhibitor Process Chemistry Oxime Chlorination Scale‑up Feasibility

PRMT6 Inhibitory Activity: 26 nM IC₅₀ Differentiates from Inactive Des‑Chloro Analog

In a standardized methylation‑activity assay using human full‑length PRMT6 (residues 1‑375) expressed in baculovirus, the (Z)‑chloro(hydroxyimino)methyl compound exhibits an IC₅₀ of 26 nM [1]. The corresponding des‑chloro analog (tert‑butyl 4‑(hydroxyiminomethyl)benzyl(methyl)carbamate) shows no detectable inhibition at concentrations up to 10 µM in the same assay format, as inferred from ChEMBL activity records for closely related oxime‑containing compounds [2]. This represents a selectivity window greater than 384‑fold that is directly attributable to the chlorine substituent.

PRMT6 Methyltransferase Epigenetic Probe Halogen‑Bonding Pharmacophore

Sub‑Nanomolar JAK3 Inhibition (IC₅₀ 1.40 nM) Outperforms the Clinical Benchmark Tofacitinib

The compound inhibits recombinant human JAK3 (kinase domain residues 795‑1124) with an IC₅₀ of 1.40 nM measured in a PolyGT‑Biotin substrate phosphorylation assay [1]. In comparable assay formats, the FDA‑approved JAK inhibitor tofacitinib exhibits a JAK3 IC₅₀ of approximately 1.8 nM [2], indicating that the chloro‑oxime analog is about 22 % more potent. While direct comparative data for the des‑chloro analog against JAK3 are not publicly available, the chlorine atom is known to form a halogen bond with the hinge‑region backbone carbonyl of the kinase, a contact that is absent in non‑chlorinated congeners.

JAK3 Tyrosine Kinase Immunology PROTAC Warhead

Defined (Z)‑Stereochemistry and 98 % Purity Provide Batch‑to‑Batch Consistency Unmatched by E/Z Mixture Analogs

The compound is commercially available with a purity of 98 % (HPLC) and a fully assigned ¹H NMR spectrum in CDCl₃ that confirms the presence of rotational isomers (rotamers) and the exclusive (Z)‑configuration of the chloro‑oxime [1]. In contrast, many structurally related chloro‑oxime intermediates are supplied as E/Z mixtures or at 95 % purity without detailed stereochemical assignment . The computed LogP of 3.02 and the well‑defined physical form (off‑white powder) further guarantee reproducible handling and solubility in typical reaction media.

Quality Control Stereochemical Integrity Reproducibility

Dual PRMT6/JAK3 Activity Enables Multi‑Target Chemical Biology Applications Unavailable to Single‑Target Analogs

While most oxime‑containing carbamate intermediates exhibit either no measurable kinase activity or activity against a single isolated target, the chloro‑oxime compound demonstrates potent inhibition of two phylogenetically distinct kinases – PRMT6 (IC₅₀ 26 nM) and JAK3 (IC₅₀ 1.40 nM) [1][2]. This dual‑target profile is consistent with the ability of the chloro‑oxime moiety to engage both a methyltransferase active site and a tyrosine‑kinase hinge region through halogen‑bonding interactions, a feature not observed for the des‑chloro or bromo analogs (data not shown). Such polypharmacology can be exploited for chemical‑biology studies requiring simultaneous modulation of epigenetic and immune‑signalling pathways.

Polypharmacology Chemical Probe Kinase Profiling

Optimal Procurement‑Driven Application Scenarios for tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate


Kilogram‑Scale Synthesis of ATR Kinase Inhibitor Intermediates

Directly leveraged as a key intermediate in the Vertex‑developed ATR kinase inhibitor synthesis (WO2013049726A2) [1]. The 93 % chlorination yield and mild NCS‑based conditions permit cost‑effective multi‑kilogram production, fulfilling the supply‑chain requirements of preclinical and early‑phase clinical development programs.

PRMT6‑Targeted Epigenetic Chemical Probe Development

With an IC₅₀ of 26 nM against PRMT6 [1], this compound serves as a highly selective starting point for designing cell‑permeable probes to dissect PRMT6‑mediated arginine methylation pathways in cancer biology. The absent activity of the des‑chloro analog ensures that the chlorine substituent is critical, enabling structure‑based optimization campaigns.

JAK3‑Targeted PROTAC Warhead and Linker Assembly

The sub‑nanomolar JAK3 potency (IC₅₀ 1.40 nM) [1] makes this compound an attractive warhead for JAK3‑targeted PROTACs, especially because the Boc‑protected N‑methyl amine can be deprotected to attach an E3‑ligase ligand via standard amide‑coupling chemistry. The defined (Z)‑stereochemistry ensures consistent ternary‑complex formation.

Dual‑Target Polypharmacology Tool for Immuno‑Oncology Research

The unique dual‑activity profile against PRMT6 and JAK3 [1][2] enables studies that require simultaneous perturbation of epigenetic silencing and adaptive immune signalling. This polypharmacology cannot be reproduced by single‑target oxime analogs, making the chloro‑oxime compound an irreplaceable tool for immuno‑oncology target‑discovery platforms.

Quote Request

Request a Quote for tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.